molecular formula C17H28N4O15P2 B1263941 UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose

UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose

Cat. No. B1263941
M. Wt: 590.4 g/mol
InChI Key: FUUMLYWEEZBCQR-UINYWEPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose is a UDP-amino sugar having 2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose as the sugar component. It is a conjugate acid of an UDP-2-acetamido-4-azaniumyl-2,4,6-trideoxy-alpha-D-glucose(1-).

Scientific Research Applications

In Vitro Biosynthesis Studies UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose plays a significant role in the in vitro biosynthesis of various sugar nucleotides. For instance, it's involved in the biosynthesis of UDP-N,N'-diacetylbacillosamine in the protein glycosylation system of Campylobacter jejuni, a key carbohydrate in glycoprotein N-linked heptasaccharide (Olivier et al., 2006).

Enzymatic Inhibition Research Research has shown that compounds related to UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose, like Methyl 3-amino-3-deoxy-beta-D-galactopyranosyl-(1-->4)-2-acetamido-2- deoxy-beta-D-glucopyranoside, can act as inhibitors for specific glycosyltransferases, providing insights into enzyme functions and potential therapeutic applications (Helland et al., 1995).

Structural Biology and Enzymatic Mechanisms Structural analysis of enzymes like PglD from Campylobacter jejuni, which acetylates UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucopyranose, contributes significantly to our understanding of bacterial pathogens. Such studies reveal the active sites of these enzymes and their catalytic mechanisms, offering avenues for drug development and disease treatment (Olivier & Imperiali, 2008).

Synthetic Applications The synthesis of related sugar nucleotides, such as nitrogen-containing furanose sugar nucleotides, has applications in probing the biosynthesis of glycans containing specific sugar residues. Such studies enable a deeper understanding of glycan biosynthesis processes (Snitynsky & Lowary, 2014).

Therapeutic Targets in Diseases The molecule plays a role in pathways linked to diseases like Type-2 diabetes. For instance, the pathway involving UDP-GlcNAc, closely related to UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose, has been identified as a potential therapeutic target for Type-2 diabetes treatment (Chou, 2004).

properties

Product Name

UDP-2-acetamido-4-amino-2,4,6-trideoxy-alpha-D-glucose

Molecular Formula

C17H28N4O15P2

Molecular Weight

590.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8-,10-,11-,12-,13+,14-,15-,16-/m1/s1

InChI Key

FUUMLYWEEZBCQR-UINYWEPJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N

SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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